N-butan-2-yl-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Overview
Description
N-butan-2-yl-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine; oxalic acid is a complex organic compound that combines an amine group with a phenoxy group, linked through a butyl chain
Scientific Research Applications
N-butan-2-yl-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate. This can be achieved through the reaction of 2-methyl-5-propan-2-ylphenol with an appropriate halogenated butane derivative under basic conditions.
Amine Introduction: The next step involves the introduction of the amine group. This can be done by reacting the phenoxy intermediate with butan-2-ylamine under controlled conditions to ensure the formation of the desired product.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism by which N-butan-2-yl-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine exerts its effects involves its interaction with specific molecular targets. The phenoxy group allows for binding to certain receptors or enzymes, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-butan-2-yl-4-(2-methylphenoxy)butan-1-amine: Lacks the propan-2-yl group, which may affect its binding affinity and specificity.
N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine: Similar structure but with different substituents on the phenoxy group, leading to variations in chemical reactivity and biological activity.
Uniqueness
N-butan-2-yl-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-butan-2-yl-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO.C2H2O4/c1-6-16(5)19-11-7-8-12-20-18-13-17(14(2)3)10-9-15(18)4;3-1(4)2(5)6/h9-10,13-14,16,19H,6-8,11-12H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGRYFCTTITHQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCCOC1=C(C=CC(=C1)C(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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